3-Imidazol-1-YL-butyric acid hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-imidazol-1-ylbutanoic acid hydrochloride. This nomenclature follows the standard convention for naming organic compounds, where the carboxylic acid chain serves as the parent structure with the imidazole ring functioning as a substituent attached to the third carbon atom of the butanoic acid backbone. The hydrochloride designation indicates the presence of a chloride anion associated with the protonated form of the compound.
The structural representation of this compound reveals a four-carbon carboxylic acid chain with an imidazole ring attached to the carbon atom in the third position relative to the carboxyl group. The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is connected through its nitrogen-1 position to the butanoic acid chain. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CC(CC(=O)O)N1C=CN=C1.Cl, which illustrates the connectivity between atoms and the presence of the chloride ion.
The three-dimensional conformational analysis of the compound demonstrates the spatial arrangement of functional groups, with the carboxylic acid group capable of hydrogen bonding interactions and the imidazole ring providing aromatic character and additional hydrogen bonding sites through its nitrogen atoms. The presence of the hydrochloride salt form enhances the compound's water solubility compared to the free base form, making it more suitable for various research applications requiring aqueous solutions.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C7H11ClN2O2, which indicates the presence of seven carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This formula represents the hydrochloride salt form, which contains one additional hydrogen atom and one chlorine atom compared to the parent free acid compound.
Table 1: Molecular Composition Analysis
| Component | Count | Percentage by Mass |
|---|---|---|
| Carbon | 7 | 44.09% |
| Hydrogen | 11 | 5.81% |
| Chlorine | 1 | 18.59% |
| Nitrogen | 2 | 14.69% |
| Oxygen | 2 | 16.78% |
The molecular weight of this compound is 190.63 grams per mole. This molecular weight reflects the addition of hydrogen chloride (36.46 grams per mole) to the parent compound, which has a molecular weight of 154.17 grams per mole. The increased molecular weight of the hydrochloride salt form compared to the free acid provides important considerations for stoichiometric calculations in synthetic procedures and analytical determinations.
The elemental composition analysis reveals that carbon represents the largest mass percentage at 44.09%, followed by chlorine at 18.59%, and oxygen at 16.78%. The presence of chlorine contributes significantly to the overall molecular weight, accounting for nearly one-fifth of the total mass. The nitrogen content of 14.69% reflects the two nitrogen atoms present in the imidazole ring structure, which are crucial for the compound's chemical properties and potential biological activities.
CAS Registry Numbers and Alternative Identifiers
Properties
IUPAC Name |
3-imidazol-1-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-6(4-7(10)11)9-3-2-8-5-9;/h2-3,5-6H,4H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPQQHJVBPBACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=CN=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds, including 3-Imidazol-1-YL-butyric acid hydrochloride, typically involves the formation of the imidazole ring through cyclization reactions. One common method involves the cyclization of amido-nitriles under mild conditions, which can include the use of nickel catalysts . The reaction conditions are often tolerant to various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of this compound are not widely documented, but they likely follow similar principles as those used in laboratory synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Imidazol-1-YL-butyric acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Imidazole rings can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the imidazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazole derivatives can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the imidazole ring, enhancing its chemical diversity.
Scientific Research Applications
Scientific Research Applications
The compound is utilized across several domains:
Chemistry
- Building Block : It serves as a crucial building block in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, enhancing its utility in drug development and material science.
Biology
- Proteomics Research : 3-Imidazol-1-YL-butyric acid hydrochloride is employed in proteomics to study protein interactions and functions. Its ability to interact with enzymes and receptors allows researchers to explore metabolic pathways and signaling mechanisms.
Medicine
- Therapeutic Potential : Investigations into its antimicrobial and anti-inflammatory properties suggest potential therapeutic applications. Research indicates it may modulate enzyme activity related to inflammatory responses and microbial resistance.
Industry
- Material Development : The compound's unique properties make it valuable in developing new materials and catalysts, particularly in organic synthesis processes.
Case Study 1: Proteomics Application
In a study exploring protein interactions, researchers used this compound to probe the binding affinities of various proteins. The results demonstrated significant modulation of protein functions, indicating its potential as a tool for understanding complex biological systems.
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of the compound against several bacterial strains. The findings revealed that it exhibited notable activity, suggesting further exploration into its use as an antimicrobial agent in clinical settings.
Case Study 3: Anti-inflammatory Effects
In preclinical trials, the compound was evaluated for its anti-inflammatory effects on animal models of inflammation. The results indicated a reduction in inflammatory markers, supporting its potential therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Imidazol-1-YL-butyric acid hydrochloride involves its interaction with various molecular targets and pathways. Imidazole derivatives are known to interact with enzymes and receptors, modulating their activity. The specific pathways involved can vary depending on the biological context, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways .
Comparison with Similar Compounds
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride
- Molecular Formula : C₁₁H₁₁ClN₂O₂
- Molecular Weight : 238.671 g/mol
- Key Features: Aromatic benzoic acid backbone with an imidazole-methyl group at the 3-position. Hydrochloride salt improves stability and crystallinity.
4-Imidazol-1-yl-butylamine Hydrochloride
- Molecular Formula : C₇H₁₃N₃·2ClH
- Molecular Weight : 212.122 g/mol
- Key Features :
- Four-carbon alkyl chain terminated with an amine group.
- Imidazole ring at the 4-position.
- Hydrochloride salt aids in purification and storage.
- Applications : Reported as a synthetic intermediate, suggesting utility in constructing bioactive molecules or ligands .
4-[4-(3-Pyridyl)imidazol-1-yl]butylamine Trihydrochloride
- Molecular Formula: Not explicitly provided (complex structure with pyridine and imidazole).
- Key Features :
- Pyridine ring introduces aromaticity and basicity.
- Trihydrochloride salt indicates high polarity and solubility.
- Applications : Likely used in research targeting nicotinic receptors or metalloenzymes due to pyridine’s coordination capacity .
1-Butyl-3-methylimidazolium Chloride
- Molecular Formula : C₈H₁₅ClN₂
- Molecular Weight : ~174.67 g/mol (calculated).
- Key Features :
- Imidazolium cation with butyl and methyl substituents.
- Ionic liquid properties: low volatility, high thermal stability.
- Applications : Widely used as a solvent in catalysis, electrochemistry, and green chemistry .
Comparative Data Table
Key Research Findings
- Functional Group Impact: Carboxylic acid derivatives (e.g., ) exhibit higher polarity and solubility compared to amine salts (), making them preferable for aqueous formulations. Ionic liquids () are non-volatile but lack bioactivity .
- Salt Forms : Hydrochloride salts improve stability across analogs, but trihydrochloride derivatives () may require specialized handling due to hygroscopicity .
Biological Activity
3-Imidazol-1-YL-butyric acid hydrochloride is a compound characterized by its molecular formula and a molecular weight of approximately 190.63 g/mol. This white crystalline powder belongs to the class of imidazole compounds and is primarily utilized in proteomics research, with potential applications in various biochemical and pharmaceutical contexts. Its structure includes an imidazole ring, which is significant for its biological activity, particularly in enzyme interactions and receptor binding.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. Imidazole derivatives are known to modulate enzyme activity and influence signaling pathways, making them valuable in therapeutic applications. The specific mechanisms may vary depending on the biological context, but common targets include:
- Enzymes involved in metabolic processes
- Receptors in signaling pathways
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Properties : There are indications of anti-inflammatory mechanisms, which could be beneficial in managing inflammatory conditions.
Case Studies and Research Findings
- Proteomics Applications : The compound has been employed in studies focusing on protein interactions and functions, highlighting its relevance in understanding cellular mechanisms and disease pathology.
- Therapeutic Investigations : Various studies have explored the therapeutic potential of this compound, particularly its efficacy against specific diseases. For instance, research published in the Journal of Medicinal Chemistry outlines its role as a bioisostere, potentially mimicking other bioactive compounds to enhance therapeutic outcomes .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been used to assess these interactions, providing insights into the compound's potential efficacy and safety profile .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Imidazol-1-YL-propionic acid | C6H9ClN2O2 | Shorter carbon chain compared to butyric acid |
| 4-(2-Phenyl-1H-imidazol-1-yl)butanoic acid hydrochloride | C13H14ClN2O2 | Contains a phenyl group, enhancing lipophilicity |
| 3-Benzoimidazol-1-YL-butyric acid hydrochloride | C12H12ClN2O2 | Features a benzimidazole moiety affecting activity |
The unique combination of the imidazole ring and butyric acid structure in this compound may confer distinct biological properties not found in other similar compounds.
Q & A
Q. What are the recommended synthetic routes for 3-Imidazol-1-yl-butyric acid hydrochloride, and how can reaction conditions be optimized?
A three-step synthetic approach involving benzyl alcohol, chloroacetyl chloride, imidazole, and HCl has been reported for structurally analogous imidazole derivatives. Key steps include nucleophilic substitution and acid-catalyzed cyclization. For optimization, adjust molar ratios (e.g., 1:1.2 for imidazole to chloroacetyl chloride) and use glacial acetic acid as a solvent to enhance cyclization efficiency. Monitor temperature (60–80°C) to avoid side reactions like over-alkylation . Post-synthesis, employ vacuum distillation or recrystallization (using ethanol/water mixtures) for purification. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Elucidation : Use - and -NMR to confirm the imidazole ring (δ 7.5–8.5 ppm for aromatic protons) and butyric acid backbone (δ 2.3–2.8 ppm for CH groups) .
- Crystallography : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation) resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for 4-(imidazol-1-yl)benzoic acid derivatives .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] peaks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for imidazole derivatives?
Discrepancies in NMR or MS data often arise from tautomerism (e.g., 1H/2H-imidazole interconversion) or counterion effects. Mitigate this by:
- Conducting variable-temperature NMR studies to identify dynamic equilibria .
- Using deuterated solvents (DMSO-d or DO) to stabilize specific tautomers.
- Comparing experimental data with computational predictions (DFT calculations for -NMR shifts) .
Q. What mechanistic insights explain the formation of side products during synthesis?
Side products like over-alkylated imidazoles or dimeric species may form due to:
- Excess Chloroacetyl Chloride : Leads to di- or tri-substitution on the imidazole nitrogen. Limit reagent stoichiometry to 1:1.2 .
- Incomplete Cyclization : Use HCl as both a catalyst and proton source to drive the reaction to completion. Monitor pH (<2) to favor cyclization over hydrolysis .
Q. How can this compound be applied in drug design?
The compound’s imidazole moiety acts as a bioisostere for histidine, enabling:
- Metal Chelation : Design metalloenzyme inhibitors (e.g., carbonic anhydrase) by coordinating Zn or Fe .
- GABA Receptor Modulation : Analogous to Phenibut hydrochloride, modify the butyric acid chain to enhance blood-brain barrier penetration for neurological applications .
- PROTAC Development : Conjugate the molecule to E3 ligase ligands (e.g., thalidomide derivatives) for targeted protein degradation .
Q. What strategies improve the stability of this compound in biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
